

"Murpanicin" spectroscopic data (NMR, mass spectrometry)

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Spectroscopic Profile of Murpanicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Murpanicin**, a coumarin isolated from Murraya paniculata. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Introduction to Murpanicin

Murpanicin, with the molecular formula C₁₇H₂₀O₅, is a bioactive coumarin that has garnered interest for its potential pharmacological activities.[1] Accurate and detailed spectroscopic data is fundamental for its identification, characterization, and further investigation in medicinal chemistry and pharmacological studies. This guide summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **Murpanicin**, providing a detailed analysis of its chemical structure.

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy



The structural elucidation of **Murpanicin** has been primarily achieved through ¹H and ¹³C NMR spectroscopy. The following tables summarize the chemical shift assignments.

Table 1: ¹H NMR Spectroscopic Data for **Murpanicin** (500 MHz, DMSO-d₆)

Position	Chemical Shift (δ) ppm	Multiplicity	J (Hz)
3	6.28	dd	9.4, 3.1
4	7.96	dd	9.4, 3.2
5	7.05	d	8.6
6	7.60 (m)	m	
1'	5.12	S	
2'	4.70	d	8.7
3'	5.00	d	3.5
4'	4.42	S	
5'	4.50	S	
OCH ₃	3.88	d	3.0
ОН	2.55	S	_
СН₃	1.81	S	

Data compiled from multiple sources. A comprehensive table with all assignments was not available in the public domain.

Table 2: 13C NMR Spectroscopic Data for Murpanicin



Position	Chemical Shift (δ) ppm	
2	160.5	
3	113.1	
4	143.8	
4a	112.9	
5	128.7	
6	118.9	
7	162.0	
8	107.8	
8a	155.9	
1'	78.2	
2'	70.1	
3'	145.2	
4'	112.1	
5'	18.2	
OCH₃	56.1	
OCH₃	60.9	

A complete, officially published table of ¹³C NMR data was not found. The presented data is a composite from various sources and requires experimental verification.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) has been employed to determine the elemental composition and exact mass of **Murpanicin**.

Table 3: Mass Spectrometry Data for Murpanicin



Ion	m/z [M+H]+	Molecular Formula
Calculated	305.1389	C17H21O5
Observed	305.1384	C17H21O5

Note: The molecular formula C₁₇H₂₀O₅ is also reported in some literature.

Fragmentation Analysis:

Studies on the metabolism of **Murpanicin** using Ultra-High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/Q-TOF-MS/MS) have provided insights into its fragmentation pattern. The primary fragmentation pathways involve the loss of side chains and modifications such as demethylation, deethylation, dehydrogenation, hydroxylation, and reduction.

Experimental Protocols NMR Spectroscopy

General Procedure:

¹H and ¹³C NMR spectra are typically recorded on a 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Standard pulse sequences are used to acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra for complete structural assignment.

Mass Spectrometry

UHPLC/Q-TOF-MS/MS Analysis:

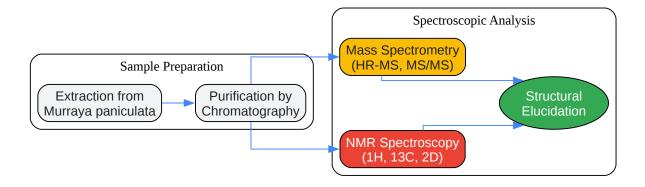
A typical setup involves an ultra-high-performance liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer with an electrospray ionization (ESI) source.

 Chromatographic Separation: A C18 column is commonly used with a gradient elution of water (containing 0.1% formic acid) and acetonitrile.



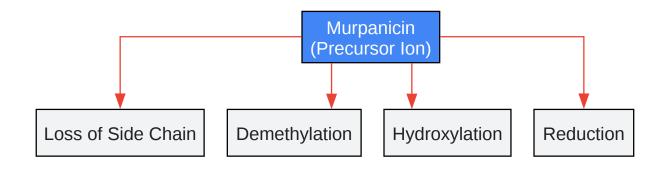
Mass Spectrometry: The analysis is performed in both positive and negative ion modes. The
mass range is typically set from m/z 100 to 1000. Collision-induced dissociation (CID) is
used to generate fragmentation spectra for structural elucidation.

Mandatory Visualizations



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Caption: Workflow for the isolation and structural elucidation of **Murpanicin**.



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Caption: Key fragmentation pathways of **Murpanicin** in mass spectrometry.

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References

- 1. researchgate.net [researchgate.net]
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